REACTION_SMILES
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[CH2:12]([CH3:13])[O:14][C:15]([CH:16]=[N+:17]=[N-:18])=[O:19].[Cl:1][C:2](=[O:3])[C:4]([Cl:5])=[O:6].[Cl:20][CH:21]([Cl:22])[Cl:23].[O:7]=[CH:8][N:9]([CH3:10])[CH3:11]>>[CH:2](=[O:3])[C:16]([C:15]([O:14][CH2:12][CH3:13])=[O:19])=[N+:17]=[N-:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C=O)=[N+]=[N-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |